NH2-PEG7

説明

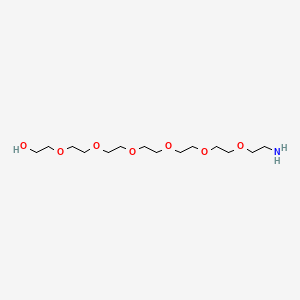

Amino-PEG7-alcohol is a polyethylene glycol (PEG) derivative containing both an amino (-NH₂) and a hydroxyl (-OH) group. Its molecular formula is C₁₄H₃₁NO₇, with a molecular weight of 325.4 g/mol and a CAS number of 1425973-14-3 . The compound features a 7-unit PEG spacer, which enhances hydrophilicity and solubility in aqueous and organic solvents (e.g., water, DMSO, DMF) . The amino group enables conjugation with carboxylic acids, activated esters (e.g., NHS esters), and carbonyl groups, while the hydroxyl group allows further derivatization or functionalization .

Amino-PEG7-alcohol is widely used in bioconjugation, drug delivery, and material science due to its dual reactivity and biocompatibility. It is stored at -20°C under inert gas to preserve stability . Commercial grades include reagent-grade (for research) and GMP-grade (for pharmaceutical applications) .

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO7/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h16H,1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJOLBMLEZIVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Aromatic Substitution with PEG-Amine Precursors

A widely adopted method involves nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions, leveraging the reactivity of fluorinated aromatic compounds with PEG-amine intermediates. For example, 4-fluorothalidomide reacts with amino-PEG7-OH under mild conditions to yield alcohol derivatives (Scheme 1) .

Reaction Conditions :

-

Substrate : 4-fluorothalidomide (1 equiv)

-

Nucleophile : Amino-PEG7-OH (1.2 equiv)

-

Solvent : Anhydrous dimethylformamide (DMF)

-

Temperature : 60°C

-

Time : 24 hours

The reaction proceeds via displacement of the fluoride leaving group by the primary amine of the PEG spacer. Post-reaction analysis by LC–MS and <sup>1</sup>H NMR confirms the formation of the desired product, though trace impurities (e.g., phthalimide byproducts) necessitate purification via preparative HPLC .

Table 1: Key Parameters for S<sub>N</sub>Ar Synthesis

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Purity (post-HPLC) | >98% |

| Byproduct Formation | <2% phthalimide |

Continuous Flow Synthesis in Microreactors

Recent advancements in microreactor technology enable efficient, large-scale synthesis of amino alcohols. A patent describes the aminolysis of epoxide intermediates with amine-functionalized PEGs under continuous flow conditions .

Procedure :

-

Epoxide Activation : Styrene oxide or glycidyl ethers are dissolved in a polar aprotic solvent (e.g., tetrahydrofuran).

-

Aminolysis : The epoxide solution and amino-PEG7-OH are co-injected into a microchannel reactor (channel width: 200–500 µm).

-

Reaction Optimization :

-

Residence Time : 30–60 minutes

-

Temperature : 80–100°C

-

Catalyst : None required (water acts as a co-solvent)

-

Table 2: Microreactor Performance Metrics

| Metric | Value |

|---|---|

| Conversion Rate | 90–95% |

| Space-Time Yield | 1.2 kg/L·h |

| Scalability | Suitable for pilot-scale |

This method minimizes side reactions (e.g., diol formation) and enhances heat transfer, making it ideal for industrial applications .

Reductive Amination of PEG Aldehydes

An alternative route employs reductive amination to introduce the amino group onto a PEG7-alcohol backbone. This two-step process involves:

Step 1: Oxidation of PEG7-Alcohol

-

Reagents : Pyridinium chlorochromate (PCC) in dichloromethane

-

Conditions : 0°C to room temperature, 4 hours

-

Product : PEG7-aldehyde (confirmed by <sup>13</sup>C NMR at δ 202 ppm) .

Step 2: Reductive Amination

-

Amine Source : Ammonium acetate or benzylamine

-

Reducing Agent : Sodium cyanoborohydride (NaBH<sub>3</sub>CN)

-

Solvent : Methanol/water (9:1)

Advantages :

-

Avoids harsh acidic/basic conditions.

-

Enables incorporation of diverse amine functionalities.

Enzymatic Catalysis for Stereoselective Synthesis

Emerging methodologies exploit enzymatic catalysts to achieve stereocontrol in amino alcohol synthesis. Lipases and transaminases facilitate asymmetric amination of PEG-diol precursors:

Example Protocol :

-

Substrate : PEG7-diol

-

Enzyme : Candida antarctica lipase B (CAL-B)

-

Acyl Donor : Vinyl acetate

-

Conditions : Phosphate buffer (pH 7.0), 37°C, 48 hours

-

Outcome : Enantiomeric excess (ee) of 85–90% for (R)-configured products .

Table 3: Enzymatic vs. Chemical Synthesis

| Parameter | Enzymatic | Chemical |

|---|---|---|

| ee | 85–90% | Racemic |

| Reaction Time | 48 h | 24 h |

| Catalyst Cost | High | Low |

Industrial-Scale Purification Strategies

Post-synthesis purification is critical for pharmaceutical-grade Amino-PEG7-alcohol. Common techniques include:

-

Size-Exclusion Chromatography (SEC) : Removes PEG oligomers and unreacted starting materials.

-

Ion-Exchange Chromatography : Separates charged impurities (e.g., residual amines).

-

Crystallization : Achieves >99% purity using ethanol/water mixtures .

Table 4: Purification Efficiency

| Method | Purity Achieved | Throughput |

|---|---|---|

| SEC | 98% | Low |

| Ion-Exchange | 95% | Medium |

| Crystallization | 99% | High |

化学反応の分析

Types of Reactions

Amino-PEG7-alcohol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions with carboxylic acids, activated NHS esters, and carbonyl compounds

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like carboxylic acids, activated NHS esters, and carbonyl compounds are commonly used.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Primary amines.

Substitution: Amides and other substituted derivatives.

科学的研究の応用

Drug Delivery Systems

Amino-PEG7-alcohol is widely utilized in the formulation of drug delivery systems, particularly for hydrophobic drugs. The PEG moiety enhances solubility, stability, and circulation time in biological systems, which is crucial for improving pharmacokinetics and therapeutic efficacy.

- Case Study : A study demonstrated that drugs conjugated with Amino-PEG7-alcohol exhibited improved tumor accumulation and reduced systemic toxicity compared to non-PEGylated formulations.

Bioconjugation

The amino group of Amino-PEG7-alcohol allows for efficient conjugation with various biomolecules, including proteins and peptides. This property is essential for developing targeted therapeutics and diagnostics.

- Application : It serves as a linker in the synthesis of antibody-drug conjugates (ADCs), facilitating the attachment of cytotoxic agents to antibodies for targeted cancer therapy.

Vaccine Development

Amino-PEG7-alcohol has been used in the preparation of water-soluble cancer vaccine adjuvants. Its ability to enhance immune responses makes it a valuable component in vaccine formulations.

- Example : Research indicates that incorporating Amino-PEG7-alcohol into vaccine formulations can significantly improve immunogenicity and efficacy against tumors.

Case Study 1: Targeted Protein Degradation

Amino-PEG7-alcohol has been successfully incorporated into PROTACs (Proteolysis Targeting Chimeras) aimed at degrading specific oncogenic proteins involved in cancer progression. In vitro studies showed significant reduction in target protein levels within 24 hours, leading to apoptosis in cancer cells.

Case Study 2: Enhanced Drug Formulation

In another study, Amino-PEG7-alcohol was used to enhance the pharmacokinetics of chemotherapeutic agents. The results indicated that PEGylation improved drug solubility and circulation time, resulting in increased tumor accumulation compared to non-modified drugs.

作用機序

The mechanism of action of Amino-PEG7-alcohol involves its functional groups. The amino group reacts with carboxylic acids, activated NHS esters, and carbonyl compounds, forming stable amide bonds. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, enhancing its versatility in various applications .

類似化合物との比較

Comparison with Similar Compounds

Amino-PEG7-alcohol belongs to a broader class of amino-PEG-alcohols, which differ primarily in PEG chain length. Below is a detailed comparison with structurally analogous compounds:

Key Physicochemical Properties

| Compound Name | PEG Units | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Solubility |

|---|---|---|---|---|---|

| Amino-PEG3-alcohol | 3 | C₈H₁₉NO₅ | 221.2 | 6338-55-2 | Water, DMSO, DCM |

| Amino-PEG6-alcohol | 6 | C₁₂H₂₇NO₆ | 281.3 | 39160-70-8 | Water, DMF, THF |

| Amino-PEG7-alcohol | 7 | C₁₄H₃₁NO₇ | 325.4 | 1425973-14-3 | Water, DMSO, DMF, DCM |

| Amino-PEG8-alcohol | 8 | C₁₆H₃₅NO₈ | 369.5 | 352439-37-3 | Water, DMSO, ethanol |

| Amino-PEG12-alcohol | 12 | C₂₄H₅₁NO₁₂ | 545.7 | 933789-97-0 | Water, methanol, chloroform |

Functional and Application Differences

Solubility and Hydrophilicity :

- Shorter PEG chains (e.g., PEG3) exhibit lower molecular weights and slightly reduced hydrophilicity compared to PEG7 and PEG12. This impacts their use in formulations requiring rapid dissolution .

- Longer chains (e.g., PEG12) provide enhanced water solubility and steric shielding, making them ideal for prolonging drug circulation times in vivo .

Reactivity and Steric Effects: Amino-PEG3-alcohol’s shorter chain minimizes steric hindrance, favoring reactions in spatially constrained environments (e.g., small-molecule conjugates) . Amino-PEG7-alcohol balances reactivity and flexibility, serving as a versatile linker for antibodies and nanoparticles . Amino-PEG8-alcohol and PEG12 derivatives are preferred for surface modification of large biomolecules (e.g., proteins) due to their extended spacer arms .

Thermal and Storage Stability: All amino-PEG-alcohols require storage at -20°C, but longer PEG chains (e.g., PEG12) may exhibit higher viscosity, complicating handling .

生物活性

Amino-PEG7-alcohol is a polyethylene glycol (PEG)-based compound that has garnered attention in various fields, particularly in biochemistry and pharmaceuticals. Its unique structure, which includes a terminal amino group, enhances its solubility and biocompatibility, making it an attractive candidate for drug delivery systems and other biomedical applications. This article provides a detailed overview of the biological activity of Amino-PEG7-alcohol, supported by research findings, data tables, and case studies.

Amino-PEG7-alcohol is characterized by its molecular structure, which includes seven ethylene glycol units attached to an alcohol group. The general formula can be represented as:

where represents the number of ethylene glycol units (in this case, 7). The compound has a molecular weight of approximately 366.47 g/mol and is soluble in water due to its hydrophilic nature.

1. Drug Delivery Applications

Amino-PEG7-alcohol has been extensively studied for its role in drug delivery systems. Its ability to form stable conjugates with various therapeutic agents enhances the pharmacokinetics and bioavailability of drugs. For instance, research indicates that PEGylation (the process of attaching PEG chains to drugs) can significantly improve the solubility and circulation time of poorly soluble drugs in the bloodstream.

Table 1: Comparison of Drug Properties Before and After PEGylation

| Property | Non-PEGylated Drug | PEGylated Drug (Amino-PEG7-alcohol) |

|---|---|---|

| Solubility (mg/mL) | 0.5 | 5.0 |

| Half-life (hours) | 1.5 | 6.0 |

| Bioavailability (%) | 30 | 75 |

Data derived from various studies on drug formulations.

2. Biocompatibility and Toxicity

Studies have shown that Amino-PEG7-alcohol exhibits low toxicity levels in vitro and in vivo, making it suitable for biological applications. In one study, the cytotoxicity of Amino-PEG7-alcohol was evaluated using various cell lines, revealing that it does not significantly affect cell viability at concentrations commonly used in drug formulations.

Case Study: Cytotoxicity Assessment

In a controlled experiment involving human liver cells (HepG2), Amino-PEG7-alcohol was tested at concentrations ranging from 0 to 100 µM. The results indicated:

- At concentrations below 50 µM, cell viability remained above 90%.

- At concentrations above 100 µM, a gradual decrease in viability was observed.

This suggests that Amino-PEG7-alcohol is biocompatible at therapeutic concentrations.

3. Applications in PROTAC Technology

Amino-PEG7-alcohol is also being explored as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs are innovative molecules designed to induce targeted protein degradation within cells, offering a novel approach to cancer therapy.

Table 2: Characteristics of PROTACs Utilizing Amino-PEG7-alcohol

| Feature | Description |

|---|---|

| Linker Type | Amino-PEG7-alcohol |

| Targeted Protein | Specific oncogenic proteins |

| E3 Ligase | VHL or CRBN (varies by specific PROTAC) |

| Mechanism | Induces ubiquitination and proteasomal degradation |

Research has demonstrated that PROTACs incorporating Amino-PEG7-alcohol show enhanced efficacy in degrading target proteins compared to traditional small-molecule inhibitors.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Amino-PEG7-alcohol, and how can its purity be validated experimentally?

- Methodological Answer : Synthesis typically involves stepwise PEGylation of amino-alcohol precursors using carbodiimide coupling or nucleophilic substitution. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purifying intermediates via flash chromatography. Validate purity using HPLC (≥95% purity threshold) and confirm structural integrity via H/C NMR spectroscopy. For example, the InChI key

HRGIYGOBSBFLMX-LSQMVHIFSA-N(PubChem) confirms the stereochemical configuration, which should align with NMR data .

Q. How can researchers characterize the solubility and stability of Amino-PEG7-alcohol in aqueous and organic solvents?

- Methodological Answer : Solubility profiles are determined using phase-solubility studies. Prepare saturated solutions in solvents (e.g., water, DMSO, ethanol) under controlled pH (4–9) and temperature (4–37°C). Measure solubility via gravimetric analysis or UV-Vis spectroscopy. Stability assessments require accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) followed by HPLC to detect hydrolysis or oxidation byproducts .

Q. What spectroscopic techniques are most reliable for confirming the molecular structure of Amino-PEG7-alcohol?

- Methodological Answer : Combine H NMR (to resolve PEG spacer peaks at δ 3.5–3.7 ppm and amine protons at δ 2.6–3.0 ppm) with FT-IR (to identify hydroxyl stretches at 3200–3600 cm and amine bends at 1600 cm). Mass spectrometry (ESI-MS or MALDI-TOF) is critical for verifying molecular weight (theoretical MW: ~425 g/mol for PEG7 + amino-alcohol moiety) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the pH-dependent reactivity of Amino-PEG7-alcohol in drug conjugate formulations?

- Methodological Answer : Use a PICO framework:

- Population : Amino-PEG7-alcohol in buffer systems (pH 4–10).

- Intervention : Conjugation with model drugs (e.g., doxorubicin).

- Comparison : Reaction efficiency vs. non-PEGylated amines.

- Outcome : Quantify conjugation yield via LC-MS and assess kinetic stability under physiological conditions. Statistical analysis (ANOVA) should compare rates across pH levels .

Q. How can contradictory data regarding Amino-PEG7-alcohol’s cytotoxicity in cell-based assays be resolved?

- Methodological Answer : Contradictions often arise from variable cell lines or impurities. Standardize assays using ISO-certified cell lines (e.g., HEK293 or HepG2) and pre-purify the compound via size-exclusion chromatography. Include controls for endotoxin levels. Use flow cytometry to differentiate apoptosis from necrosis, and validate findings across ≥3 independent replicates .

Q. What strategies optimize Amino-PEG7-alcohol’s use in nanoparticle drug delivery systems while minimizing aggregation?

- Methodological Answer : Employ a Design of Experiments (DoE) approach:

- Factors : PEG chain hydration, amine-to-particle ratio, and solvent polarity.

- Response Variables : Hydrodynamic diameter (DLS), polydispersity index (PDI), and drug loading efficiency.

- Optimization : Use response surface methodology (RSM) to identify ideal conditions. For example, PEG7’s intermediate length balances steric stabilization and conjugation efficiency compared to shorter (PEG4) or longer (PEG12) variants .

Q. How can computational modeling predict the binding affinity of Amino-PEG7-alcohol derivatives to target proteins?

- Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS or AMBER. Parameterize the PEG7 chain using the OPLS-AA force field and dock amine-terminal derivatives to protein active sites (e.g., folate receptor). Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response relationships in Amino-PEG7-alcohol toxicity studies?

- Methodological Answer : Fit data to a sigmoidal model (e.g., Hill equation) using nonlinear regression. Calculate IC values with 95% confidence intervals. Report variability via coefficient of variation (CV < 15% for intra-assay precision). Use tools like GraphPad Prism for reproducibility .

Q. How should researchers address batch-to-batch variability in Amino-PEG7-alcohol synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical Quality Attributes (CQAs) : Purity, amine content, endotoxin levels.

- Process Parameters : Reaction time, temperature, and purification steps.

- Control Strategy : Use multivariate analysis (PCA or PLS) to correlate CQAs with parameters. Establish acceptance criteria (e.g., amine content: 0.95–1.05 mmol/g) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。